5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-8-11(2)17-14(15-10)9-13(16-17)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWWKRAUFGDLEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353200 | |
| Record name | 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803114 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
87119-67-3 | |
| Record name | 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-amino-4,6-dimethylpyrazole with benzaldehyde in the presence of a suitable catalyst. The reaction proceeds through an addition-elimination mechanism, resulting in the formation of the desired pyrazolo[1,5-a]pyrimidine ring system .
Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters .
Chemical Reactions Analysis
5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the pyrazolo[1,5-a]pyrimidine ring are replaced with other groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines. For instance, a study demonstrated that synthesized libraries of pyrazolo[1,5-a]pyrimidin-7-ols exhibited varying degrees of growth inhibition in MDA-MB-231 (human breast cancer) cell lines when tested via MTT assay. The results indicated that certain derivatives could effectively reduce cell viability compared to controls .
Antitubercular Activity
Another significant application is in the fight against tuberculosis. A derivative of this compound was identified through high-throughput screening as a potential lead against Mycobacterium tuberculosis. The study revealed that specific analogues of this compound demonstrated low cytotoxicity while maintaining substantial activity against Mtb within macrophages. These findings suggest that modifications to the core structure can enhance antitubercular efficacy .
Enzyme Inhibition
Cytochrome P450 Inhibition
this compound has been explored as an enzyme inhibitor targeting cytochrome P450 enzymes. This compound binds to the active site of these enzymes, inhibiting their normal catalytic activity. Such inhibition is crucial for understanding drug metabolism and developing new therapeutic agents . The structural characteristics of this compound allow for effective interaction with cytochrome P450, highlighting its potential in pharmacokinetic studies.
Material Science
Photophysical Properties
The pyrazolo[1,5-a]pyrimidine scaffold has shown exceptional photophysical properties, making it a candidate for applications in materials science. Recent studies have focused on its potential as a fluorophore and its ability to form crystals with notable conformational and supramolecular phenomena. These characteristics could lead to advancements in solid-state applications and the development of new materials with tailored optical properties .
Synthesis and Functionalization
Synthetic Versatility
The synthesis of this compound involves various methodologies that enhance its structural diversity. Recent advancements include microwave-assisted synthesis techniques that yield high purity and efficiency . Such synthetic strategies not only facilitate the production of this compound but also allow for the introduction of functional groups that can modify its biological activity.
Data Summary Table
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or other enzymes critical for cancer cell proliferation .
The compound’s effects are mediated through its binding to these molecular targets, leading to the modulation of signaling pathways and cellular processes. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are highly dependent on substituent patterns and isomerism. Below is a detailed comparison of 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine with structurally or functionally related compounds:
Structural Isomers and Core Modifications
Key Insight : The pyrazole ring in the target compound provides distinct electronic and steric properties compared to tetrazole or triazole analogs, influencing reactivity and target selectivity .
Substituent-Dependent Bioactivity
Key Insight : The 5,7-dimethyl-2-phenyl substitution in the target compound prioritizes cytochrome P450 inhibition over kinase or COX-2 targeting, highlighting substituent-position dependency .
Biological Activity
5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biochemical properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.
This compound exhibits significant interactions with various biological targets. Key biochemical properties include:
- Enzyme Inhibition : The compound has been shown to inhibit specific tyrosine kinases, which play crucial roles in cell signaling pathways. This inhibition can affect cellular processes such as proliferation and differentiation.
- Cellular Effects : It influences critical cellular signaling pathways, impacting processes related to cancer cell growth and survival. The modulation of these pathways suggests potential applications in cancer therapies.
The mechanism of action for this compound primarily involves:
- Binding to Biomolecules : The compound binds to specific enzymes and receptors, leading to alterations in their activity. This interaction can result in either inhibition or activation of target proteins, depending on the biological context .
- Regulatory Pathways : By modulating signaling pathways associated with cancer and other diseases, the compound may exert therapeutic effects that warrant further investigation .
Biological Activity
Research indicates that this compound possesses various biological activities:
- Anticancer Properties : It has shown potential as an anticancer agent through its ability to inhibit cell proliferation in several cancer cell lines. For instance, studies have indicated cytotoxic effects against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective inhibition at low concentrations .
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective capabilities, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its antioxidant properties contribute to this activity by reducing oxidative stress within neuronal cells .
Case Studies
Several case studies highlight the biological activity of this compound:
- Anticancer Activity :
- Neuroprotective Evaluation :
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
